molecular formula C16H13ClN2O6 B15376994 5-Chloro-2-{2-[(4-nitrobenzyl)amino]-2-oxoethoxy}benzoic acid CAS No. 21447-08-5

5-Chloro-2-{2-[(4-nitrobenzyl)amino]-2-oxoethoxy}benzoic acid

Cat. No.: B15376994
CAS No.: 21447-08-5
M. Wt: 364.73 g/mol
InChI Key: YAXKPAKHUPIHIW-UHFFFAOYSA-N
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Description

5-Chloro-2-{2-[(4-nitrobenzyl)amino]-2-oxoethoxy}benzoic acid is a synthetic organic compound characterized by a benzoic acid backbone substituted with a chlorine atom at the 5-position and an ethoxy linker bearing a 4-nitrobenzylamino-2-oxo group at the 2-position. Its molecular formula is C₁₆H₁₂ClN₂O₆, with a molecular weight of 378.8 g/mol .

Properties

CAS No.

21447-08-5

Molecular Formula

C16H13ClN2O6

Molecular Weight

364.73 g/mol

IUPAC Name

5-chloro-2-[2-[(4-nitrophenyl)methylamino]-2-oxoethoxy]benzoic acid

InChI

InChI=1S/C16H13ClN2O6/c17-11-3-6-14(13(7-11)16(21)22)25-9-15(20)18-8-10-1-4-12(5-2-10)19(23)24/h1-7H,8-9H2,(H,18,20)(H,21,22)

InChI Key

YAXKPAKHUPIHIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)COC2=C(C=C(C=C2)Cl)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Methyl Ester Derivative: Methyl 5-Chloro-2-[2-[[(4-nitrophenyl)methyl]amino]-2-oxoethoxy]benzoate

  • CAS : 21456-13-3
  • Molecular Formula : C₁₇H₁₅ClN₂O₆
  • Molecular Weight : 378.8 g/mol
  • Key Differences :
    • The carboxylic acid group is replaced by a methyl ester, reducing polarity and increasing lipophilicity (LogP = 3 ).
    • This esterification likely improves membrane permeability but may require hydrolysis to the free acid for biological activity.
  • Applications : Used as an intermediate in synthetic chemistry, particularly in prodrug strategies .

Sodium Salt Derivative: Sodium 5-Chloro-2-[[2-[2-[4-(Diphenylmethyl)piperazin-1-yl]-2-oxoethoxy]acetyl]amino]benzoate

  • CAS : 1103926-82-4
  • Molecular Formula : C₂₈H₂₈ClN₃NaO₅
  • Molecular Weight : 544.98 g/mol
  • The sodium salt form increases aqueous solubility, favoring pharmaceutical formulations .
  • Applications : Investigated for targeted drug delivery due to its ionic character and structural complexity.

TM5441: A Bioactive Analogue with Furan Substituent

  • CAS : 1190221-43-2
  • Molecular Formula : C₂₁H₁₇ClN₂O₆
  • Molecular Weight : 428.82 g/mol
  • Key Differences: Features a furan-3-ylphenylamino group instead of nitrobenzyl, introducing aromatic heterocyclic interactions.
  • Applications: Preclinical studies highlight its role in modulating fibrinolysis and tumor microenvironments .

Piperazine-Containing Derivative: Methyl 5-Chloro-2-(2-(2-(4-(4-Chlorophenyl)piperazin-1-yl)-2-oxoethoxy)acetamido)benzoate

  • CAS : 1103929-74-3
  • Molecular Formula : C₂₂H₂₃Cl₂N₃O₅
  • Molecular Weight : 480.35 g/mol
  • The piperazine moiety may facilitate interactions with neurotransmitter receptors.

Structural and Functional Analysis

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 378.8 3 1 6
Methyl Ester 378.8 3 1 6
Sodium Salt 544.98 N/A 1 6
TM5441 428.82 N/A 2 7
Piperazine Derivative 480.35 N/A 1 6

Notes:

  • The sodium salt and TM5441 exhibit higher molecular weights due to extended substituents.
  • Increased hydrogen bond acceptors in TM5441 correlate with enhanced solubility and target engagement.

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